

Replicating Published Findings on Tivanisiran: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Denthysrinin*

Cat. No.: *B1649284*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the published findings on Tivanisiran (formerly SYL1001), a novel siRNA-based therapeutic for Dry Eye Disease (DED). It is intended to serve as a resource for researchers seeking to understand and potentially replicate key experiments and clinical findings. This document objectively compares Tivanisiran's performance with other alternatives and provides supporting experimental data from preclinical and clinical studies.

Mechanism of Action: RNA Interference-Mediated Silencing of TRPV1

Tivanisiran is a small interfering RNA (siRNA) designed to specifically target and silence the expression of the Transient Receptor Potential Vanilloid 1 (TRPV1) gene.^{[1][2][3]} TRPV1 is a non-selective cation channel that plays a crucial role in the sensation of pain and inflammation on the ocular surface, making it a key target in the pathophysiology of Dry Eye Disease.^[2] The mechanism of action, RNA interference (RNAi), is a natural cellular process that regulates gene expression.^{[1][2]} Tivanisiran, administered as eye drops, enters the corneal and conjunctival cells and utilizes the cell's own machinery to bind to and promote the degradation of TRPV1 messenger RNA (mRNA). This reduction in TRPV1 mRNA levels leads to a decrease in the synthesis of the TRPV1 protein, thereby reducing ocular pain and inflammation.^[2]

Preclinical and Clinical Findings: A Tabular Summary

The following tables summarize the key quantitative data from published preclinical and clinical studies on Tivanisiran.

Table 1: Preclinical In Vitro Efficacy

Assay	Cell Line	Tivanisiran Concentration	Outcome	Reference
TRPV1 mRNA levels	Not Specified	Not Specified	50-60% decrease in TRPV1 mRNA	Not Specified

Table 2: Phase II Clinical Trial (SYL1001_II) - Efficacy Data

Endpoint	Tivanisiran (1.125%)	Placebo	p-value	Reference
Change from Baseline in VAS for Ocular Discomfort/Pain	-1.73 ± 0.32	-0.91 ± 0.34	0.013	[4]
Improvement in Conjunctival Hyperemia (% of patients)	50%	20%	<0.05	[4]
Corneal Fluorescein Staining (CFS)	Numerical improvement	-	Not Significant	[4]
Tear Break-Up Time (TBUT)	Numerical improvement	-	Not Significant	[4]

Table 3: Phase III Clinical Trial (HELIX) - Efficacy Data

Endpoint	Tivanisiran	Comparator (Artificial Tears)	p-value	Reference
Reduction in Central Corneal Staining	Improvement shown	-	0.035	[5]
Ocular Pain Symptoms (vs. baseline)	Improvement shown	-	<0.0001	[5]
Total Corneal Staining	Clinically relevant improvement	No statistically significant difference	Not Met	[5]
Ocular Pain (vs. comparator)	No statistically significant difference	-	Not Met	[5]
Increase in Mucin	125% increase	-	Superiority indicated	[5]
Decrease in HLA-DR (inflammation marker)	13% decrease	-	Superiority indicated	[5]

Table 4: Phase III Clinical Trial in Sjögren's Syndrome Patients (Sub-analysis of HELIX)

Endpoint	Tivanisiran	p-value	Reference
Improvement in Signs and Symptoms	Statistically significant	<0.05	[6]
Improvement in Total Corneal Fluorescein Staining (CFS)	Statistically significant	0.030	[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Protocol 1: In Vitro siRNA Transfection for TRPV1 mRNA Knockdown

This protocol is a representative method for transfecting cells with siRNA to assess the knockdown of a target mRNA, such as TRPV1.

Objective: To determine the efficacy of Tivanisiran in reducing TRPV1 mRNA levels in a relevant cell line (e.g., human corneal epithelial cells).

Materials:

- Tivanisiran siRNA duplex
- Control (scrambled) siRNA
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
- Opti-MEM™ I Reduced Serum Medium
- 6-well tissue culture plates
- Human corneal epithelial cells
- RNA extraction kit
- qRT-PCR reagents and instrument

Procedure:

- Cell Seeding: The day before transfection, seed human corneal epithelial cells in a 6-well plate at a density that will result in 60-80% confluence at the time of transfection.
- Preparation of siRNA-Lipid Complexes:
 - For each well to be transfected, dilute the desired amount of Tivanisiran or control siRNA into a microcentrifuge tube containing Opti-MEM™ I medium.
 - In a separate tube, dilute the transfection reagent in Opti-MEM™ I medium.
 - Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 5-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
- Transfection:
 - Aspirate the cell culture medium from the wells and wash the cells once with sterile PBS.
 - Add the siRNA-lipid complex mixture to the respective wells.
 - Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
- RNA Extraction and qRT-PCR:
 - After incubation, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
 - Perform quantitative real-time PCR (qRT-PCR) using primers specific for TRPV1 and a housekeeping gene (e.g., GAPDH) to determine the relative expression of TRPV1 mRNA.

Protocol 2: Assessment of Corneal Fluorescein Staining (CFS)

This protocol outlines the clinical procedure for evaluating corneal epithelial damage.

Objective: To assess the extent of corneal epithelial defects in patients with Dry Eye Disease.

Materials:

- Sterile, single-use fluorescein-impregnated paper strips
- Sterile, unpreserved saline
- Slit-lamp biomicroscope with a cobalt blue filter

Procedure:

- Patient Preparation: Explain the procedure to the patient and have them seated comfortably at the slit lamp.
- Dye Instillation:
 - Moisten the tip of a fluorescein strip with a drop of sterile saline.
 - Gently pull down the lower eyelid and lightly touch the moistened strip to the inferior palpebral conjunctiva, avoiding direct contact with the cornea.[\[8\]](#)
 - Ask the patient to blink several times to distribute the dye across the ocular surface.[\[8\]](#)
- Observation:
 - After approximately 1-2 minutes, examine the cornea using the slit lamp with the cobalt blue filter.[\[9\]](#)
 - Any areas of epithelial cell loss will stain with fluorescein and appear bright green.[\[8\]](#)
- Grading:
 - Grade the severity of the staining using a standardized scale, such as the Oxford scale or the National Eye Institute (NEI) scale. The cornea is typically divided into several zones, and the staining in each zone is graded based on its density and confluence.

Protocol 3: Measurement of Conjunctival Hyperemia

This protocol describes the method for grading the redness of the conjunctiva.

Objective: To quantify the severity of conjunctival inflammation.

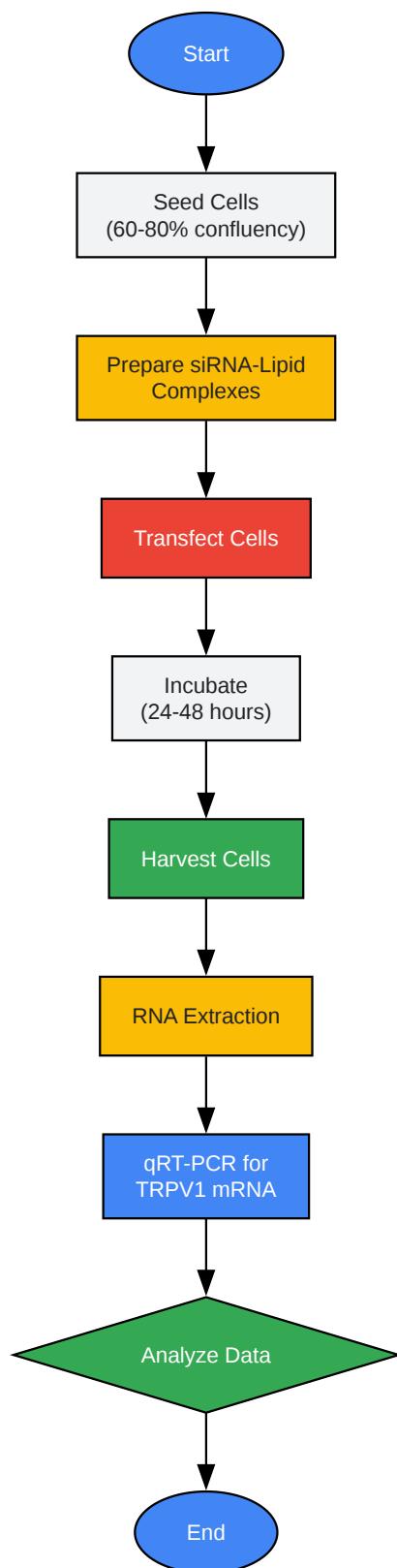
Materials:

- Slit-lamp biomicroscope or a dedicated ocular imaging system
- Standardized grading scales (e.g., Efron Grading Scales for Contact Lens Complications, or photographic scales)

Procedure:

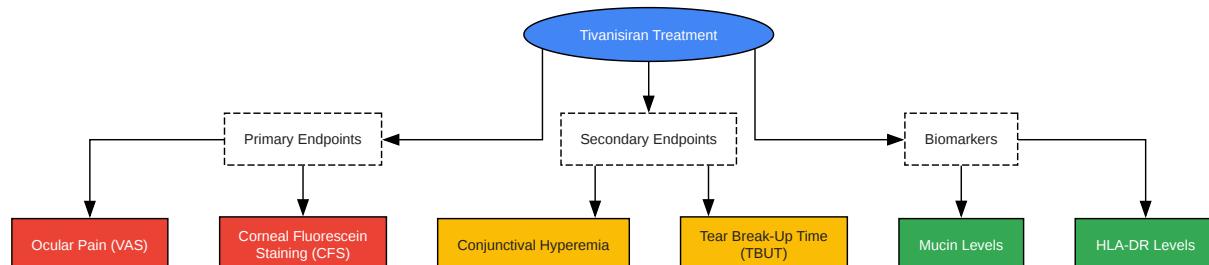
- Patient Positioning: Have the patient seated at the slit lamp or imaging device.
- Image Acquisition (if applicable): If using an objective grading system, capture high-resolution images of the bulbar conjunctiva, ensuring consistent lighting and magnification.
- Grading:
 - Subjective Grading: Compare the patient's conjunctival redness to the reference images or illustrations in a standardized grading scale. Assign a grade based on the severity of vessel dilation and redness.
 - Objective Grading: If using an automated system, the software will analyze the captured images to quantify the area and redness of the blood vessels, providing a numerical score.

Visualizations


Signaling Pathway of Tivanisiran

[Click to download full resolution via product page](#)

Caption: Mechanism of action of Tivanisiran via RNA interference.


Experimental Workflow for In Vitro siRNA Transfection

[Click to download full resolution via product page](#)

Caption: Workflow for assessing Tivianisiran's effect on TRPV1 mRNA levels in vitro.

Logical Relationship of Clinical Trial Endpoints

[Click to download full resolution via product page](#)

Caption: Relationship between Tivanisiran treatment and clinical trial endpoints.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sylentis.com [sylentis.com]
- 2. Sylentis Announces the Clinical Results of Tivanisiran for the Treatment of Dry Eye Syndrome [prnewswire.com]
- 3. Tivanisiran, a novel siRNA for the treatment of dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. sylentis.com [sylentis.com]
- 6. sylentis.com [sylentis.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. droracle.ai [droracle.ai]

- 9. Ocular surface staining: Current concepts and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Replicating Published Findings on Tivanisiran: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1649284#replicating-published-findings-on-denthyrsin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com